BP 897 Exhibits 70-Fold Selectivity for D3 vs. D2 Receptors, Contrasting with Less Selective D3 Ligands
BP 897 demonstrates a high binding affinity at the human dopamine D3 receptor (Ki = 0.92 nM) and a 70-fold lower affinity at the D2 receptor (Ki = 61 nM) [1]. This selectivity profile is substantially greater than that of the comparator nafadotride, which exhibits only ~10-fold D3 over D2 selectivity (D3 Ki = 0.3 nM; D2 Ki = 3 nM) [2]. The broader off-target receptor binding profile of BP 897 includes moderate affinities at α1-adrenergic (Ki = 60 nM), α2-adrenergic (Ki = 83 nM), and 5-HT1A receptors (Ki = 84 nM), while showing negligible binding (Ki > 1 μM) at D1, D4, muscarinic, histamine, and opioid receptors [1].
| Evidence Dimension | D3 vs. D2 receptor binding selectivity |
|---|---|
| Target Compound Data | D3 Ki = 0.92 nM; D2 Ki = 61 nM (70-fold selectivity) |
| Comparator Or Baseline | Nafadotride: D3 Ki = 0.3 nM; D2 Ki = 3 nM (~10-fold selectivity) |
| Quantified Difference | BP 897 exhibits 7-fold greater D3/D2 selectivity ratio (70 vs. 10) |
| Conditions | Recombinant human dopamine receptors expressed in CHO cells; radioligand binding assays |
Why This Matters
Superior D3/D2 selectivity reduces the likelihood of D2-mediated adverse effects, a critical consideration for behavioral pharmacology studies.
- [1] Garcia-Ladona, F. J., & Cox, B. F. (2003). BP 897, a selective dopamine D3 receptor ligand with therapeutic potential for the treatment of cocaine-addiction. CNS Drug Reviews, 9(2), 141-158. DOI: 10.1111/j.1527-3458.2003.tb00246.x View Source
- [2] Sautel, F., et al. (1995). Nafadotride, a potent preferential dopamine D3 receptor antagonist, activates dopamine D3 receptor-mediated mitogenesis in transfected NG108-15 cells. Journal of Pharmacology and Experimental Therapeutics, 275(3), 1239-1246. View Source
